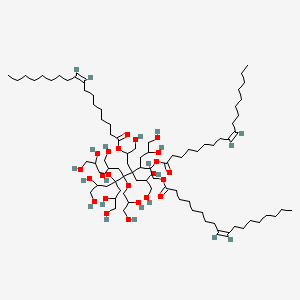![molecular formula C33H48N8O2 B1165884 2,2/'-[1,4-Phenylenebis(oxy)]bis[5-(trifluoromethyl)-pyridine CAS No. 85633-06-3](/img/no-structure.png)
2,2/'-[1,4-Phenylenebis(oxy)]bis[5-(trifluoromethyl)-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,2’-[1,4-Phenylenebis(oxy)]diacetic acid” is a chemical with the molecular formula CHO . Another similar compound, “4,4’- [1,4-Phenylenebis (oxy)]bis [3- (trifluoromethyl)aniline]” also known as DABTF, is an organic compound used as an intermediate for dyes and optical materials .
Synthesis Analysis
The synthesis of DABTF is usually obtained by reacting 1,4-dihydrophenoxybenzylamine with trifluoromethyl aniline under specific conditions .Molecular Structure Analysis
The molecular structure of “2,2’-[1,4-Phenylenebis(oxy)]diacetic acid” has an average mass of 226.183 Da and a Monoisotopic mass of 226.047745 Da . The molecular structure of “Benzenamine, 2,2’-[1,4-phenylenebis(oxy)]bis-” has a molecular weight of 292.33 .Physical And Chemical Properties Analysis
The compound “2,2’-[1,4-Phenylenebis(oxy)]diacetic acid” has an average mass of 226.183 Da and a Monoisotopic mass of 226.047745 Da . DABTF is a white to almost white crystalline powder .Mecanismo De Acción
Safety and Hazards
DABTF is a chemical that should be handled safely and with appropriate protective equipment such as gloves, goggles, and lab coats. It should be stored in a dry, cool, and well-ventilated place, away from heat, open flames, and oxidizing agents . It is harmful if swallowed, in contact with skin, or if inhaled .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,2'-[1,4-Phenylenebis(oxy)]bis[5-(trifluoromethyl)-pyridine] involves the reaction of 1,4-phenylenediamine with 2,3,5,6-tetrafluoropyridine-4-carboxylic acid followed by reduction of the resulting imine intermediate.", "Starting Materials": [ "1,4-phenylenediamine", "2,3,5,6-tetrafluoropyridine-4-carboxylic acid", "Sodium triacetoxyborohydride", "Methanol", "Acetic acid", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 1,4-phenylenediamine (1.0 eq) in methanol and add 2,3,5,6-tetrafluoropyridine-4-carboxylic acid (1.2 eq) to the solution.", "Step 2: Heat the reaction mixture at 80°C for 24 hours under nitrogen atmosphere.", "Step 3: Cool the reaction mixture to room temperature and add sodium triacetoxyborohydride (1.5 eq) to the solution.", "Step 4: Stir the reaction mixture at room temperature for 2 hours.", "Step 5: Quench the reaction by adding acetic acid to the solution.", "Step 6: Extract the product with diethyl ether and wash the organic layer with water.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product." ] } | |
Número CAS |
85633-06-3 |
Fórmula molecular |
C33H48N8O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





